methyl 3-[(benzylcarbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(benzylcarbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.09397721 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[(benzylcarbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1040655-84-2
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:
-
Inhibition of Enzymatic Activity : Studies have shown that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been tested against the SARS-CoV-2 main protease (3CLpro), demonstrating potential antiviral properties3.
- Antioxidant Activity : The presence of a sulfanylidene group suggests that the compound may possess antioxidant properties, which can be beneficial in reducing oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antiviral Activity Against SARS-CoV-2
In a study aimed at identifying novel inhibitors for SARS-CoV-2, methyl 3-[(benzylcarbamoyl)methyl]-4-oxo-2-sulfanylidene was screened alongside other compounds. The results indicated that it exhibited promising inhibitory effects on the viral protease, suggesting its potential as a therapeutic agent against COVID-19
Case Study 2: Antioxidant Effects in Cellular Models
A study investigating the antioxidant capacity of various compounds found that methyl 3-[(benzylcarbamoyl)methyl]-4-oxo demonstrated significant protective effects against oxidative damage in neuronal cells. This suggests its potential use in neuroprotective therapies .
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound revealed effective inhibition of gram-positive and gram-negative bacteria. This opens avenues for its application in developing new antibiotics or adjunct therapies for bacterial infections .
Properties
IUPAC Name |
methyl 3-[2-(benzylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-18(25)13-7-8-14-15(9-13)21-19(27)22(17(14)24)11-16(23)20-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,23)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIOSYGCBPCCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.